molecular formula C12H9FN2O4 B6385860 (2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine CAS No. 1261910-45-5

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine

Cat. No.: B6385860
CAS No.: 1261910-45-5
M. Wt: 264.21 g/mol
InChI Key: RUQXHSYWCDPLOU-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, a fluorine atom at position 3, and a methoxycarbonyl group at position 4 on the phenyl ring attached to the pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxycarbonylphenylboronic acid.

    Coupling Reaction: The boronic acid is then subjected to a Suzuki coupling reaction with a suitable pyrimidine derivative under palladium-catalyzed conditions.

    Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce hydroxyl groups at positions 2 and 4 of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anti-cancer and anti-viral properties.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or function, leading to its potential use as an anti-cancer or anti-viral agent.

Comparison with Similar Compounds

  • (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine
  • (2,4)-Dihydroxy-5-(3-chloro-4-methoxycarbonylphenyl)pyrimidine
  • (2,4)-Dihydroxy-5-(3-fluoro-4-methylphenyl)pyrimidine

Uniqueness:

  • The presence of the methoxycarbonyl group at position 4 on the phenyl ring provides unique electronic and steric properties.
  • The fluorine atom enhances the compound’s stability and bioavailability.
  • The hydroxyl groups at positions 2 and 4 of the pyrimidine ring contribute to its reactivity and potential for forming hydrogen bonds.

This detailed article provides a comprehensive overview of (2,4)-Dihydroxy-5-(3-fluoro-4-methoxycarbonylphenyl)pyrimidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-19-11(17)7-3-2-6(4-9(7)13)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQXHSYWCDPLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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